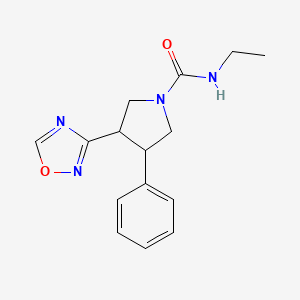
(3-(2-(methylsulfonyl)-1H-imidazol-1-yl)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "(3-(2-(methylsulfonyl)-1H-imidazol-1-yl)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone" often involves multi-step reactions starting from basic heterocyclic compounds. For instance, a series of novel N-phenylpyrazolyl aryl methanones derivatives containing arylthio/sulfinyl/sulfonyl groups were synthesized from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, indicating a complex synthesis pathway that might be similar to the compound (Wang et al., 2015).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, FT-IR, and HRMS. For example, the crystal structure of a related compound, (5-(4-chlorophenylsulfonyl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)(2,4-dichlorophenyl)methanone, was reported, providing insights into the geometric configuration and electron distribution within the molecule (Wang et al., 2015).
Chemical Reactions and Properties
Compounds of this nature undergo various chemical reactions, leading to the formation of diverse derivatives with different functional groups. The reaction of related compounds with nucleophiles, for instance, can lead to the substitution or addition of new groups, significantly altering the compound's chemical behavior and biological activity (Oishi et al., 1989).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
- A study by Wang et al. (2015) focused on synthesizing derivatives of aryl methanones, including those containing the arylsulfonyl moiety, which is a part of the compound . These compounds exhibited notable herbicidal and insecticidal activities (Wang et al., 2015).
Capillary Electrophoresis in Drug Analysis
- Ye et al. (2012) developed a nonaqueous capillary electrophoretic method for separating imatinib mesylate and related substances, including derivatives similar to the compound , which is essential for quality control in pharmaceuticals (Ye et al., 2012).
Optical Properties and Material Science
- A study by Volpi et al. (2017) involved synthesizing derivatives similar to the compound, focusing on their optical properties. These compounds were used to create luminescent materials, indicating applications in material science and engineering (Volpi et al., 2017).
Molecular Interaction Studies
- Research by Shim et al. (2002) explored the molecular interactions of related compounds with cannabinoid receptors, providing insights into the potential therapeutic applications in neurological and psychiatric disorders (Shim et al., 2002).
Metabolic Pathway Analysis
- Sawant-Basak et al. (2018) investigated the metabolism of a 5HT6 antagonist, highlighting the relevance of sulfonamide metabolism in clinical drug-drug interactions, which is pertinent to understanding the metabolic pathways of related compounds (Sawant-Basak et al., 2018).
Antimicrobial and Antimalarial Activity
- Bhatt et al. (2016) synthesized new sulfonamide and amide derivatives containing piperazine and imidazo[1,2-b]pyridazine moieties, which are structurally related to the compound. These were screened for antimicrobial and antimalarial activities, suggesting potential in infectious disease research (Bhatt et al., 2016).
Direcciones Futuras
The potential applications and future directions for this compound would depend largely on its physical and chemical properties, as well as its biological activity. Given the presence of the imidazole and piperazine rings, this compound could be of interest in the field of medicinal chemistry, where similar structures are often found in pharmaceutical drugs .
Mecanismo De Acción
Imidazole Ring
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Propiedades
IUPAC Name |
[3-(2-methylsulfonylimidazol-1-yl)phenyl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S/c1-29(27,28)20-22-9-10-25(20)17-6-4-5-16(15-17)19(26)24-13-11-23(12-14-24)18-7-2-3-8-21-18/h2-10,15H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVDRXAQTGVCEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CN1C2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid](/img/structure/B2489634.png)

![1,3-Dimethyl-6-[2-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyrimidine-2,4-dione](/img/structure/B2489637.png)
![3-{[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile](/img/structure/B2489638.png)

![2-(2-(4-(2-(2,4-dichlorophenoxy)acetyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2489641.png)
![methyl 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2489643.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride](/img/structure/B2489646.png)
![N-(3,5-dimethylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2489647.png)
![N-[2,2-Bis(furan-2-yl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2489649.png)

![2-[6-(4-Fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2489653.png)
![[(1R,2R,3S,4S)-2-[(Tert-butyldimethylsilyl)oxy]-3-fluoro-4-[(4-methoxyphenyl)methoxy]cyclopentyl]methanol](/img/structure/B2489654.png)